2-(3-Methylbutoxy)ethan-1-ol

Volatility Coalescing solvent Evaporation rate

2-(3-Methylbutoxy)ethan-1-ol (CAS 7521-79-1), also known as 2-(3-methylbutoxy)ethanol, is a branched alkyl ethylene glycol ether with the molecular formula C₇H₁₆O₂ and a molecular weight of 132.20 g/mol. It belongs to the glycol ether (E-series) class of organic solvents, characterized by a 3-methylbutyl (isopentyl) hydrophobic tail linked via an ether bond to a primary hydroxyl-terminated ethoxy chain.

Molecular Formula C7H16O2
Molecular Weight 132.2 g/mol
CAS No. 7521-79-1
Cat. No. B3056918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylbutoxy)ethan-1-ol
CAS7521-79-1
Molecular FormulaC7H16O2
Molecular Weight132.2 g/mol
Structural Identifiers
SMILESCC(C)CCOCCO
InChIInChI=1S/C7H16O2/c1-7(2)3-5-9-6-4-8/h7-8H,3-6H2,1-2H3
InChIKeyNCHBYORVPVDWBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methylbutoxy)ethan-1-ol (CAS 7521-79-1) Chemical Identity and Procurement Fundamentals


2-(3-Methylbutoxy)ethan-1-ol (CAS 7521-79-1), also known as 2-(3-methylbutoxy)ethanol, is a branched alkyl ethylene glycol ether with the molecular formula C₇H₁₆O₂ and a molecular weight of 132.20 g/mol [1]. It belongs to the glycol ether (E-series) class of organic solvents, characterized by a 3-methylbutyl (isopentyl) hydrophobic tail linked via an ether bond to a primary hydroxyl-terminated ethoxy chain [1]. The compound is a clear, colorless liquid with a mild, pleasant odor and is primarily utilized as an industrial solvent, coupling agent, and chemical intermediate in coatings, cleaning formulations, and activated carbon production .

Why Direct Substitution of 2-(3-Methylbutoxy)ethan-1-ol with Other Glycol Ethers Can Compromise Formulation Performance


Glycol ethers are a structurally diverse class, and the specific combination of alkyl chain branching and ethoxylation length in 2-(3-methylbutoxy)ethan-1-ol yields a unique profile of physicochemical properties that are not replicated by common linear or shorter-chain alternatives [1]. The presence of a branched 3-methylbutyl group, as opposed to a linear butyl or longer ethoxylated chain, directly influences key parameters such as volatility (boiling point, flash point), hydrophobicity (log P), viscosity, and hydrogen-bond basicity [2]. Consequently, substituting this compound with a seemingly analogous glycol ether like 2-butoxyethanol or diethylene glycol butyl ether without empirical validation can alter evaporation rates, solvency for non-polar resins, flow characteristics in coatings, and even the environmental fate profile of the final formulation [3].

Quantitative Comparative Data for 2-(3-Methylbutoxy)ethan-1-ol Versus Key Analog Solvents


Volatility Profile Comparison: Boiling Point and Flash Point of 2-(3-Methylbutoxy)ethan-1-ol vs. 2-Butoxyethanol and DEGBE

The boiling point of 2-(3-methylbutoxy)ethan-1-ol (177.9 °C) is intermediate between the more volatile 2-butoxyethanol (171 °C) and the less volatile diethylene glycol butyl ether (DEGBE, 231 °C) . This places its evaporation rate in a distinct window, offering a balance between film formation and open time in coating applications. Its flash point (54.5 °C) is also lower than that of DEGBE (~100 °C) but comparable to 2-butoxyethanol (~60 °C), impacting flammability classification and handling requirements .

Volatility Coalescing solvent Evaporation rate Coatings formulation

Hydrophobicity and Solvency: Log P Comparison of 2-(3-Methylbutoxy)ethan-1-ol vs. Linear and Diethylene Glycol Ethers

The computed octanol-water partition coefficient (XLogP3-AA) for 2-(3-methylbutoxy)ethan-1-ol is 1.1, which is approximately 0.3 log units higher than that of both 2-butoxyethanol (log P ≈ 0.8) and diethylene glycol butyl ether (log P ≈ 0.81) [1][2][3]. This 0.3-unit difference translates to the compound being roughly twice as lipophilic (non-polar partitioning preference) as its common comparators, indicating enhanced solubility in hydrophobic media such as oils, non-polar resins, and certain organic phases [1][2][3].

Hydrophobicity log P Non-polar solvency Partition coefficient

Viscosity and Flow Characteristics: 2-(3-Methylbutoxy)ethan-1-ol vs. Diethylene Glycol Butyl Ether (DEGBE)

2-(3-Methylbutoxy)ethan-1-ol exhibits a dynamic viscosity of 1.5 cP at 20 °C . This value is markedly lower—by approximately 77%—than the reported viscosity of diethylene glycol butyl ether (DEGBE), which measures 6.49 cP at the same temperature [1]. This lower viscosity can be advantageous in applications requiring improved flow and leveling, reduced pumping energy, or lower formulation viscosity without the addition of separate thinning agents.

Viscosity Flow behavior Coatings rheology Industrial solvents

Market Availability and Regulatory Baseline: Industrial Supply Volume of 2-(3-Methylbutoxy)ethan-1-ol in Japan

In the Japanese market, 2-(3-methylbutoxy)ethan-1-ol is classified as a 'General chemical substance' under the Act on the Evaluation of Chemical Substances and Regulation of Their Manufacture, etc. (CSCL) [1]. The reported manufacturing and/or import volume for the substance category (Alkylene(C=2-8) glycol monoalkyl(C=2-8) ether) has ranged between 5,000 and 10,000 tonnes annually from 2019 to 2023, with the 2023 volume falling in the 5,000 – 6,000 tonne range [1]. This level of industrial throughput indicates a stable, moderate-volume supply chain, distinguishing it from both high-volume commodity solvents and niche, low-tonnage specialty chemicals.

Industrial procurement Supply chain Regulatory status Import volume

Branched Alkyl Chain Effect on Hydrogen-Bond Basicity: Class-Level Inference for 2-(3-Methylbutoxy)ethan-1-ol

A study of partitioning properties of linear versus branched dialkyl ethers using Linear Solvation Energy Relationship (LSER) modeling demonstrated that the effective solute hydrogen-bond basicity of branched ethers is significantly higher than that of their linear counterparts [1]. While the study did not include 2-(3-methylbutoxy)ethan-1-ol specifically, the finding is directly applicable to the class of branched alkyl ethers, which includes this compound's 3-methylbutyl moiety. This suggests that 2-(3-methylbutoxy)ethan-1-ol is likely a stronger H-bond acceptor than linear alkyl glycol ethers of similar carbon number, such as 2-(pentyloxy)ethanol.

Solvation Hydrogen bonding LSER Branched ethers

High-Value Application Scenarios for 2-(3-Methylbutoxy)ethan-1-ol Based on Quantitative Differentiation


Coalescing Agent in Waterborne Architectural and Industrial Coatings Requiring Tailored Volatility

The boiling point of 177.9 °C places 2-(3-methylbutoxy)ethan-1-ol in a volatility niche between faster-evaporating 2-butoxyethanol (171 °C) and slower, higher-boiling diethylene glycol butyl ether (231 °C) . This intermediate evaporation profile is particularly valuable in waterborne latex paints and industrial coatings where formulators require sufficient open time for film leveling but also timely film formation and hardness development. The compound's lower viscosity (1.5 cP) relative to DEGBE further enhances its suitability for spray-applied coatings, promoting finer atomization and smoother film deposition [1].

Solvent for Non-Polar Active Ingredients in Agrochemical Emulsifiable Concentrates (EC) and Cleaning Formulations

The elevated log P value of 1.1—approximately twice the lipophilicity of common glycol ether alternatives—makes 2-(3-methylbutoxy)ethan-1-ol a compelling candidate for solubilizing hydrophobic actives in agricultural EC formulations and industrial degreasers . The branched alkyl tail enhances compatibility with oil-soluble pesticides, adjuvants, and heavy greases, while the terminal hydroxyl group retains sufficient polarity to ensure emulsifiability upon dilution in water. This balanced amphiphilicity can reduce the need for additional surfactant loading or co-solvents, simplifying formulation compositions.

Precursor in Activated Carbon Production and Specialty Chemical Synthesis

Multiple vendor sources and chemical databases identify the use of 2-(3-methylbutoxy)ethan-1-ol as a raw material in the production of activated carbon and as an intermediate that can be converted to ethylene glycol or other derivatives . The moderate industrial supply volume in Japan (5,000-6,000 tonnes annually) indicates that it is not a mere research curiosity but a commercially relevant intermediate with established downstream applications, making it a viable candidate for scale-up in process chemistry projects requiring this specific branched glycol ether structure [1].

Formulation Component in Electronic Materials and Precision Cleaning

The combination of moderate volatility, moderate hydrophobicity, and low viscosity suggests potential utility in electronic material formulations, such as in the production of solar cells as noted in some vendor literature . In precision cleaning applications for electronics or optics, the solvent's ability to wet surfaces effectively (due to low viscosity) while dissolving a range of organic contaminants (due to balanced polarity) and evaporating without leaving excessive residue (due to intermediate boiling point) aligns with the performance requirements of this demanding sector.

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